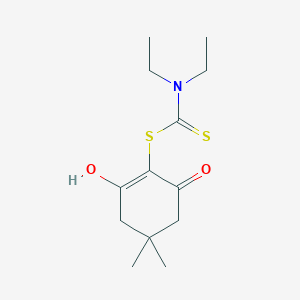
2-Anilino-2-(4-pyridinyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-2-(4-pyridinyl)propanenitrile, commonly known as ANAPP, is a chemical compound with potential applications in scientific research. It is a nitrile derivative and has been synthesized using various methods. ANAPP has been found to exhibit certain biochemical and physiological effects and has been studied for its mechanism of action.
Mécanisme D'action
The mechanism of action of ANAPP is not fully understood. However, it has been suggested that ANAPP inhibits PKC and tyrosine kinase by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to inhibition of cell growth and division.
Biochemical and Physiological Effects:
ANAPP has been found to exhibit certain biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. ANAPP has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, ANAPP has been found to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
ANAPP has certain advantages and limitations for lab experiments. One of the advantages is its ability to inhibit PKC and tyrosine kinase, which makes it a potential therapeutic agent for cancer and other diseases. Another advantage is its ability to induce apoptosis in cancer cells. However, ANAPP has certain limitations, including its potential toxicity and lack of specificity for certain enzymes.
Orientations Futures
There are several future directions for the study of ANAPP. One direction is to further investigate its mechanism of action and its effects on other enzymes and pathways. Another direction is to study its potential therapeutic applications in the treatment of cancer and other diseases. Additionally, the development of more specific and less toxic analogs of ANAPP could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
ANAPP can be synthesized using different methods. One of the most commonly used methods is the reaction between 2-chloro-4-pyridinecarbonitrile and aniline in the presence of a base. Another method involves the reaction between 2-bromo-4-pyridinecarbonitrile and aniline in the presence of a palladium catalyst. Both of these methods have been found to produce ANAPP with good yields.
Applications De Recherche Scientifique
ANAPP has been studied for its potential applications in scientific research. It has been found to exhibit certain biological activities, including inhibition of protein kinase C (PKC) and tyrosine kinase. PKC is a family of enzymes that play a crucial role in the regulation of cell growth, differentiation, and apoptosis. Tyrosine kinase is an enzyme that plays a role in the regulation of cell growth and division. Inhibition of these enzymes by ANAPP can have potential therapeutic applications in the treatment of cancer and other diseases.
Propriétés
Nom du produit |
2-Anilino-2-(4-pyridinyl)propanenitrile |
|---|---|
Formule moléculaire |
C14H13N3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-anilino-2-pyridin-4-ylpropanenitrile |
InChI |
InChI=1S/C14H13N3/c1-14(11-15,12-7-9-16-10-8-12)17-13-5-3-2-4-6-13/h2-10,17H,1H3 |
Clé InChI |
KENMTKQYDZUVPZ-UHFFFAOYSA-N |
SMILES |
CC(C#N)(C1=CC=NC=C1)NC2=CC=CC=C2 |
SMILES canonique |
CC(C#N)(C1=CC=NC=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione](/img/structure/B232334.png)

![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)

![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)





